molecular formula C17H18FN3O3 B2405532 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone CAS No. 953228-65-4

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone

Cat. No. B2405532
CAS RN: 953228-65-4
M. Wt: 331.347
InChI Key: ZIJFJKLNTBDRJL-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AFE or AFE-1 and is a member of the isoxazole family of compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A novel series of isoxazole derivatives, synthesized from a related compound, demonstrated significant in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

Biochemical Pharmacology

  • A closely related compound, identified as a potent inhibitor of mitotic kinesin spindle protein, underwent ketone reduction to its biologically active metabolite in human hepatocytes, suggesting potential applications in cancer research (Li et al., 2010).

Synthesis, Characterization, and Cytotoxic Studies

  • A compound synthesized using a click chemistry approach with similar structural components showed potential for pharmacokinetic applications and cytotoxicity evaluations, indicating its relevance in drug design and cancer research (Govindhan et al., 2017).

Antimicrobial Agents Synthesis

  • Novel derivatives with similar structural components were synthesized and exhibited potent antimicrobial activities, comparable to conventional medicines, showcasing its relevance in the development of new antimicrobial agents (Zaidi et al., 2021).

Acetylcholinesterase Inhibitors

  • Arylisoxazole-phenylpiperazine derivatives, closely related to the compound , were synthesized and showed potent inhibitory activity against acetylcholinesterase, indicating potential applications in Alzheimer's disease research (Saeedi et al., 2019).

FabH Inhibitors

  • Pyrazole derivatives similar to the compound of interest were developed as potent inhibitors of FabH, an essential component in bacterial fatty acid biosynthesis, indicating potential antibiotic applications (Lv et al., 2010).

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12(22)20-6-8-21(9-7-20)17(23)11-15-10-16(24-19-15)13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJFJKLNTBDRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone

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